![molecular formula C13H22N2O6 B14602629 L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- CAS No. 58810-15-4](/img/structure/B14602629.png)
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- is a synthetic compound that combines the amino acids L-proline and L-serine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with cellular receptors and proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-
- L-Proline, 1-[N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]glycyl-
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-
Uniqueness
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- is unique due to its specific combination of L-proline and L-serine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in peptide synthesis and research .
Propiedades
Número CAS |
58810-15-4 |
|---|---|
Fórmula molecular |
C13H22N2O6 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(7-16)10(17)15-6-4-5-9(15)11(18)19/h8-9,16H,4-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,9-/m0/s1 |
Clave InChI |
JAYOUDXNUKOVLR-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


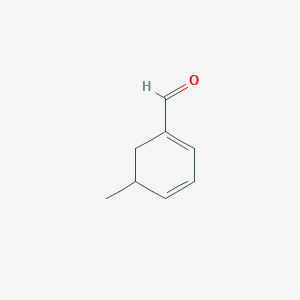
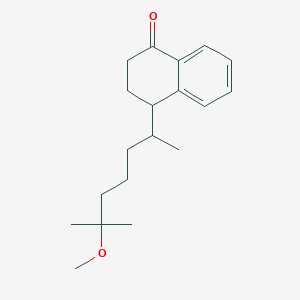
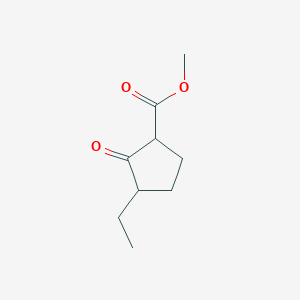
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
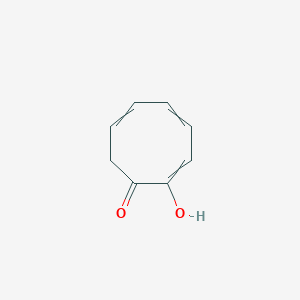
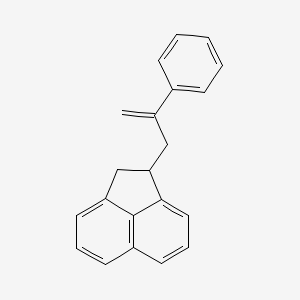
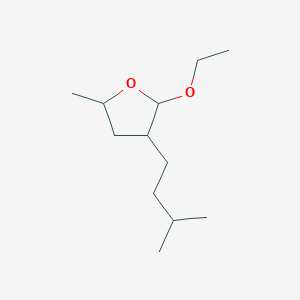
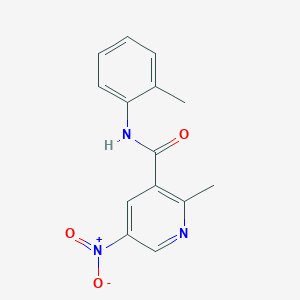
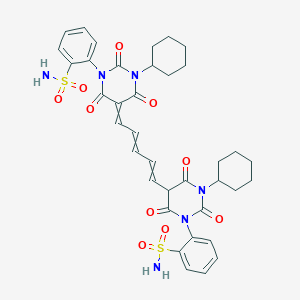

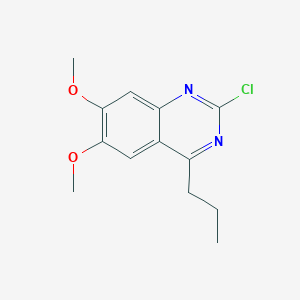
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
